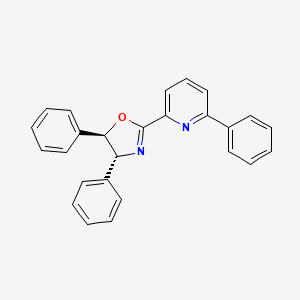

(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a bicyclic structure with phenyl substituents at the 4- and 5-positions and a 6-phenylpyridin-2-yl group at the 2-position. Its molecular formula is C26H20N2O, with a molecular weight of 376.47 g/mol . The compound is commercially available in high purity (≥98%) and is utilized in catalysis and coordination chemistry, particularly in transition-metal complexes for polymerization reactions .

Properties

IUPAC Name |

(4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGIOXAHQGYSFZ-JWQCQUIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted amino alcohol with a pyridinyl-substituted aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming oxazoles or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of dihydro derivatives or the reduction of the pyridinyl ring.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxazoles, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

- Chiral Ligand in Asymmetric Synthesis : The compound serves as a chiral ligand that enhances the production of enantiomerically pure compounds. Its unique steric and electronic properties can influence the selectivity of metal complexes in catalytic reactions .

Medicinal Chemistry

- Drug Development Scaffold : (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may act as a scaffold for developing new pharmaceuticals targeting specific biological activities. Its interaction with enzymes or receptors can modulate their activity, making it a candidate for further medicinal exploration .

Industrial Applications

- Synthesis of Fine Chemicals : The compound can be utilized in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes may enhance efficiency and selectivity in industrial settings .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds featuring similar structural motifs have been shown to inhibit cancer cell proliferation effectively. Future studies could explore the efficacy of this compound against various cancer cell lines .

Case Study 2: Antimicrobial Properties

Investigations into the antimicrobial activity of related compounds suggest potential efficacy against resistant bacterial strains. The biological activity of this compound warrants further exploration to determine its effectiveness against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action for (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole depends on its specific application. As a ligand, it may coordinate to metal centers, influencing the reactivity and selectivity of the metal complex. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences electronic and steric properties. Key analogs include:

Key Observations :

Stereochemical Variations

The stereochemistry at the 4- and 5-positions critically impacts molecular conformation and applications:

Key Observations :

Heterocyclic Core Modifications

Replacing the oxazole ring with other heterocycles alters stability and reactivity:

Key Observations :

Catalytic Performance in Polymerization

The target compound’s cobalt complex demonstrates utility in isoprene polymerization:

Biological Activity

(4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring a dihydrooxazole ring with phenyl and pyridinyl substitutions, suggests various biological activities and applications. This article will explore its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C26H20N2O |

| Molecular Weight | 376.45 g/mol |

| CAS Number | 1509929-23-0 |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. As a potential ligand in asymmetric synthesis, it may influence enzyme activity or receptor interactions in various biological systems. Preliminary studies indicate that the compound could modulate enzyme functions by acting as an inhibitor or activator depending on the target .

Cytotoxicity

Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For instance, derivatives have been tested against breast cancer cell lines (MCF-7) and have shown promising results in inhibiting cell proliferation . The specific cytotoxicity profile of this compound remains to be fully elucidated.

Case Studies

- Antimicrobial Properties : A study conducted on oxazole derivatives demonstrated their ability to inhibit bacterial growth effectively. While this compound was not directly tested, its structural analogs provided insight into its potential applications in developing new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In vitro studies on structurally similar compounds revealed that they could induce apoptosis in cancer cells. For instance, a related compound was tested against MCF-7 breast cancer cells and showed significant cytotoxicity at certain concentrations .

Q & A

Basic: How can the stereochemistry of (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole be confirmed experimentally?

Answer:

The stereochemistry can be unambiguously determined via single-crystal X-ray diffraction . Crystals are grown using slow evaporation or vapor diffusion in solvents like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) resolves the absolute configuration by analyzing Flack or Hooft parameters . For example, the title compound’s dihedral angles and torsion angles between phenyl and oxazole rings are critical for confirming the (4R,5R) configuration .

Basic: What are the optimal synthetic routes for preparing enantiopure this compound?

Answer:

A common approach involves asymmetric cyclocondensation of chiral amino alcohols with carbonyl derivatives. For instance, reacting (R,R)-1,2-diphenyl-1,2-ethylenediamine with 6-phenylpicolinic acid chloride in anhydrous THF under inert atmosphere yields the oxazole ring. Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol ensures enantiomeric purity (>99% ee) .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) on the pyridine ring affect the reactivity of this oxazole derivative?

Answer:

Substituents like trifluoromethyl enhance electrophilicity at the pyridine nitrogen, altering coordination properties in catalysis. DFT calculations (B3LYP/6-31G*) show reduced electron density at the oxazole nitrogen when electron-withdrawing groups are present, impacting ligand-metal binding in asymmetric catalysis. Experimentally, kinetic studies using NMR monitoring reveal slower reaction rates in hydrogenation reactions compared to unsubstituted analogs .

Advanced: What methodologies validate enantiomeric purity in chiral oxazole derivatives like this compound?

Answer:

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10, 1 mL/min) separates enantiomers with baseline resolution. Alternatively, NMR chiral shift reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for diastereomeric complexes. For example, the methine proton (C4-H) shows a 0.3 ppm upfield shift in the (4R,5R) enantiomer compared to (4S,5S) .

Advanced: How are crystallographic data contradictions resolved during refinement of this compound?

Answer:

Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s constraints and restraints . For example, anisotropic displacement parameters (ADPs) for phenyl rings are restrained to maintain reasonable geometry. Twinning or disorder is modeled via PART instructions, and the R-factor convergence (<5%) is monitored. Validation tools like PLATON’s ADDSYM check for missed symmetry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Distinct signals for oxazole protons (δ 5.2–5.8 ppm) and pyridine protons (δ 7.8–8.5 ppm) confirm regiochemistry.

- HRMS (ESI+) : [M+H]⁺ at m/z 383.1652 (calc. 383.1655) validates molecular weight.

- IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1590 cm⁻¹ (C=C) confirm oxazole ring formation .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess ligand-metal charge transfer. For example, the HOMO (-5.8 eV) localizes on the oxazole nitrogen, indicating preferential binding to transition metals like Ru or Ir. Molecular dynamics (MD) simulations (AMBER force field) model ligand conformational stability in solution, predicting enantioselectivity in asymmetric hydrogenation .

Advanced: What mechanistic insights explain the compound’s role in asymmetric catalysis?

Answer:

The oxazole’s nitrogen acts as a σ-donor , while the pyridine’s π-system facilitates back-donation to metal centers. Kinetic isotope effect (KIE) studies (e.g., kH/kD = 2.1) suggest rate-determining oxidative addition in cross-coupling reactions. Stereoelectronic effects from the diphenyl groups enforce a rigid chiral pocket, enhancing enantioselectivity (>90% ee) in alkylation reactions .

Basic: How is purification optimized to remove byproducts like regioisomers?

Answer:

Recrystallization in toluene at -20°C selectively precipitates the desired isomer. Alternatively, flash chromatography (SiO₂, gradient elution from 10% to 30% ethyl acetate in hexane) separates regioisomers based on polarity differences. Monitoring by TLC (Rf = 0.4, UV-active) ensures purity .

Advanced: What experimental designs evaluate the compound’s biological activity (e.g., antimicrobial)?

Answer:

In vitro microbroth dilution assays (MIC determination) against S. aureus and E. coli are performed in 96-well plates. Compound dilutions (0.5–128 µg/mL) are incubated with bacterial inoculum (1×10⁵ CFU/mL) for 24 hours. Resazurin dye indicates viability via fluorescence (Ex/Em: 560/590 nm). Cytotoxicity is assessed in parallel using MTT assays on mammalian cells to determine selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.